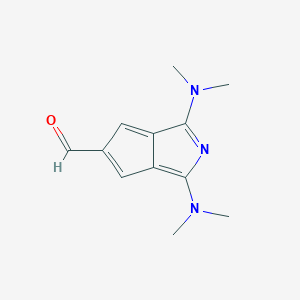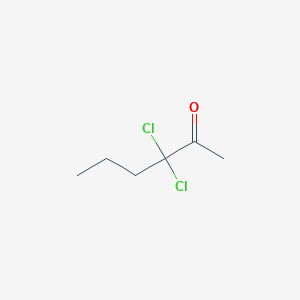![molecular formula C8H13NO2 B053752 (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116693-32-4](/img/structure/B53752.png)
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is a compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves the inhibition of glutamate release. Glutamate is an excitatory neurotransmitter that is involved in many important functions in the brain, including learning and memory. By inhibiting the release of glutamate, (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde may help to reduce the symptoms of neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has a number of interesting biochemical and physiological effects. For example, this compound has been found to have an inhibitory effect on the release of glutamate, as mentioned above. Additionally, studies have shown that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde can modulate the activity of GABA receptors, which are important in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in lab experiments is that it has been found to be relatively stable under a variety of conditions. Additionally, this compound has been shown to have a high degree of selectivity for glutamate receptors, which makes it a useful tool for investigating the role of glutamate in the brain. One limitation of using (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde. One area where this compound may have potential applications is in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the mechanism of action of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in more detail, as well as its potential off-target effects on other neurotransmitter systems. Finally, studies are needed to investigate the safety and efficacy of this compound in animal models and in human clinical trials.
Méthodes De Synthèse
The synthesis of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves a series of steps that have been developed over time. One method that has been used involves the reaction of 2,3-dihydro-1H-pyrrolizine with nitrosobenzene in the presence of a catalyst. This reaction results in the formation of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde as a product.
Applications De Recherche Scientifique
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has been studied for its potential applications in scientific research. One area where this compound has been investigated is in the field of neuroscience. Studies have shown that this compound has an inhibitory effect on the release of glutamate, which is an important neurotransmitter in the brain. This suggests that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde may have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
Numéro CAS |
116693-32-4 |
|---|---|
Nom du produit |
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2S,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8+/m1/s1 |
Clé InChI |
VDZGIIOVACLOED-SFYZADRCSA-N |
SMILES isomérique |
C1CCN2[C@H](C1)C[C@H](O2)C=O |
SMILES |
C1CCN2C(C1)CC(O2)C=O |
SMILES canonique |
C1CCN2C(C1)CC(O2)C=O |
Synonymes |
2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




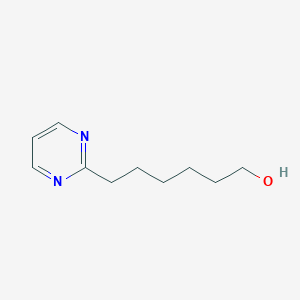

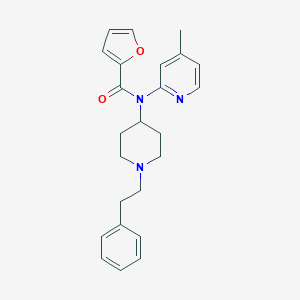
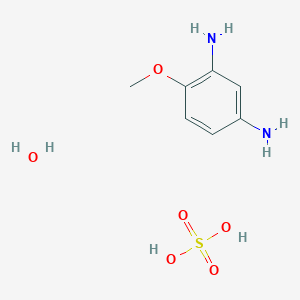
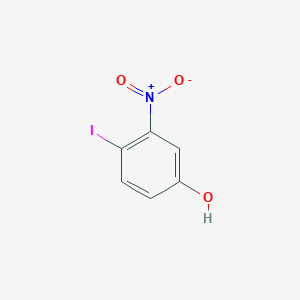
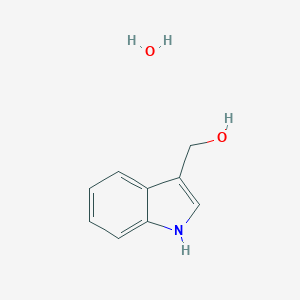

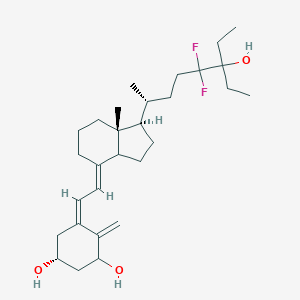

![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
